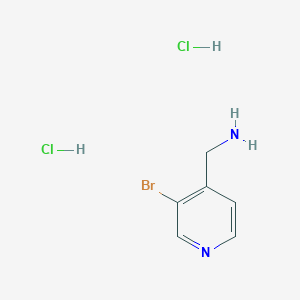

(3-Bromopyridin-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(3-bromopyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZYXXLUZZJLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059942-27-5 | |

| Record name | (3-bromopyridin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of (3-Bromopyridin-4-yl)methanamine Dihydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Bromopyridin-4-yl)methanamine dihydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive analysis of its synthesis, reactivity, and strategic applications in the development of novel therapeutics, with a particular focus on kinase inhibitors and agents targeting the central nervous system (CNS).

The Synthetic Utility of a Versatile Scaffold

The strategic importance of (3-Bromopyridin-4-yl)methanamine lies in its synthetic accessibility and the orthogonal reactivity of its functional groups. The primary amine serves as a key nucleophile for amide bond formation and other derivatizations, while the bromine atom provides a handle for a wide range of palladium-catalyzed cross-coupling reactions.

A common and efficient route to (3-Bromopyridin-4-yl)methanamine involves the reduction of 3-bromo-4-cyanopyridine. This precursor is accessible through various synthetic methods, including the bromination of 4-cyanopyridine or multi-step sequences starting from more readily available pyridine derivatives.

Experimental Protocol: Synthesis of (3-Bromopyridin-4-yl)methanamine from 3-Bromo-4-cyanopyridine

This protocol outlines a representative procedure for the reduction of 3-bromo-4-cyanopyridine to the corresponding aminomethylpyridine.

Materials:

-

3-Bromo-4-cyanopyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane) for salt formation

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent in the anhydrous solvent.

-

Addition of Substrate: Dissolve 3-bromo-4-cyanopyridine in the anhydrous solvent and add it dropwise to the reducing agent suspension/solution at a controlled temperature (typically 0 °C to room temperature, depending on the reducing agent).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or an appropriate aqueous solution (e.g., Rochelle's salt solution for LiAlH₄ reductions) at 0 °C.

-

Work-up: After quenching, perform an aqueous work-up to remove inorganic byproducts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification of the Free Base: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude (3-Bromopyridin-4-yl)methanamine free base. Further purification can be achieved by column chromatography on silica gel if necessary.

-

Dihydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl (typically 2 equivalents) in a compatible solvent. The dihydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive reducing agents with atmospheric moisture and oxygen.

-

The dropwise addition of the substrate at a controlled temperature helps to manage the exothermic nature of the reduction reaction.

-

Careful quenching at low temperatures is essential for safety, as the reaction of excess reducing agent with water can be vigorous.

-

The final salt formation step is important for improving the stability and handling characteristics of the amine product, which is often a liquid or a low-melting solid in its free base form.

A Privileged Scaffold in Kinase Inhibitor Design

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often mimicking the adenine ring of ATP to bind to the hinge region of the kinase active site. The 3-bromo-4-(aminomethyl)pyridine core provides a unique vector for substitution, allowing for the exploration of chemical space and the optimization of potency and selectivity.

The bromine atom at the 3-position is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents. These modifications can be directed towards the solvent-exposed region of the ATP-binding pocket, leading to enhanced interactions and improved pharmacological profiles. The aminomethyl group at the 4-position can be acylated or further functionalized to interact with other key residues within the active site or to modulate the physicochemical properties of the molecule.

Illustrative Derivatization Strategies:

Caption: Key derivatization pathways for (3-Bromopyridin-4-yl)methanamine.

While specific clinical candidates derived directly from (3-Bromopyridin-4-yl)methanamine are not extensively documented in publicly available literature, the strategic importance of this scaffold can be inferred from the numerous patents and publications describing kinase inhibitors with similar structural motifs. For example, various pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, which are isosteres of the adenine ring of ATP, have been developed.[1] The 3-bromopyridine moiety can be considered a bioisosteric replacement for other heterocyclic systems in this context, offering a different set of physicochemical properties and potential for intellectual property.[2]

Applications in Central Nervous System (CNS) Drug Discovery

The pyridine ring is a common feature in many CNS-active drugs due to its ability to participate in hydrogen bonding and its generally favorable pharmacokinetic properties, including the potential for blood-brain barrier penetration.[3] The specific substitution pattern of (3-Bromopyridin-4-yl)methanamine makes it an attractive starting point for the synthesis of novel CNS agents.

Derivatives of this scaffold could be designed to target a variety of CNS receptors and enzymes. For instance, the aminomethyl group can be incorporated into structures that mimic neurotransmitters, while the bromopyridine core can be functionalized to achieve desired receptor subtype selectivity or to fine-tune pharmacokinetic parameters. The development of drugs for neurodegenerative disorders such as Alzheimer's and Parkinson's disease often involves the modulation of multiple targets, and the versatility of the (3-Bromopyridin-4-yl)methanamine scaffold lends itself to the creation of multi-target-directed ligands.[4]

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective drug candidates from the (3-Bromopyridin-4-yl)methanamine scaffold relies on a thorough understanding of its structure-activity relationships. Key considerations include:

-

The nature of the substituent at the 3-position: The size, electronics, and hydrogen bonding capacity of the group introduced via cross-coupling reactions will significantly impact target binding and selectivity.

-

Derivatization of the aminomethyl group: Acylation or alkylation of the primary amine can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for target engagement and pharmacokinetic properties.

-

Bioisosteric replacements: The bromine atom or the pyridine ring itself can be replaced with other functional groups or heterocyclic systems to explore new chemical space and to optimize drug-like properties.[5]

Data Summary: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂·2HCl | - |

| Molecular Weight | 260.98 g/mol | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in water and methanol | - |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its utility is particularly evident in the design of kinase inhibitors and CNS-active agents. The ability to readily derivatize both the bromine and the aminomethyl functionalities allows for extensive exploration of chemical space and the fine-tuning of pharmacological properties. While concrete examples of marketed drugs derived from this specific starting material are not yet prevalent, the extensive body of research on related pyridine-containing compounds strongly supports its continued investigation and application in drug discovery programs. Future work in this area will likely focus on the synthesis of compound libraries based on this scaffold for high-throughput screening against a variety of biological targets, as well as the rational design of next-generation inhibitors and modulators for challenging disease targets.

References

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P

-

Pyridine alkaloids with activity in the central nervous system - PMC. (URL: [Link])

-

Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease - MDPI. (URL: [Link])

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (URL: [Link])

-

Chapter - Bioisosteric Replacements in Drug Design - Bentham Science Publisher. (URL: [Link])

- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P

-

6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors - Sci-Hub. (URL: [Link])

- WO2012095691A1 - An improved process for producing aminopyridines - Google P

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC - NIH. (URL: [Link])

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: [Link])

-

Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF - ResearchGate. (URL: [Link])

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])

- CN104974081A - Synthetic method of 3-bromopyridine - Google P

-

Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives - Patent US-12168657-B2 - PubChem. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Bioisosteric Replacement in Anti-HIV Drug Design - Encyclopedia.pub. (URL: [Link])

-

Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])

-

Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed. (URL: [Link])

- CN104130183A - Synthetic method for 3-bromopyridine - Google P

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: [Link])

-

The Suzuki Reaction. (URL: [Link])

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (URL: [Link])

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 5. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Bromopyridin-4-yl)methanamine Dihydrochloride: A Cornerstone in Modern Kinase Inhibitor Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic and steric properties, coupled with its ability to engage in crucial hydrogen bonding and π-π stacking interactions, make it an ideal framework for targeting the ATP-binding site of protein kinases.[2] This guide provides a detailed examination of (3-Bromopyridin-4-yl)methanamine dihydrochloride, a highly versatile building block that has become instrumental in the synthesis of a new generation of kinase inhibitors. We will explore the strategic advantages conferred by its distinct functional groups, provide detailed synthetic protocols, and discuss its application in the construction of potent and selective kinase inhibitors.

The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[3] Their dysregulation is a known driver of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond.

The pyridine ring is a recurring motif in successful kinase inhibitors for several key reasons:

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the hinge region of the kinase active site.

-

Solubility and Bioavailability: The polar nature of the pyridine nitrogen can enhance the aqueous solubility of a drug candidate, a crucial factor for favorable pharmacokinetic properties.[4][5]

-

Modularity: The pyridine ring can be functionalized at multiple positions, allowing for the systematic optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2]

This compound is a pre-functionalized pyridine derivative that offers medicinal chemists a streamlined approach to leveraging these advantages.

Figure 1: The pyridine scaffold as a versatile platform for engaging the kinase ATP-binding site and optimizing drug properties.

Chemical Profile and Synthetic Versatility of this compound

The power of this building block lies in the orthogonal reactivity of its two key functional groups: the bromo substituent at the 3-position and the aminomethyl group at the 4-position. This allows for a stepwise and controlled elaboration of the molecular structure.

Table 1: Functional Group Reactivity and Applications

| Functional Group | Position | Key Reactions | Synthetic Purpose |

| Bromo | 3 | Suzuki, Stille, Buchwald-Hartwig, Sonogashira Cross-Coupling | Introduction of aryl, heteroaryl, and other carbon or nitrogen-based substituents to probe the solvent-exposed region of the kinase. |

| Aminomethyl | 4 | Amide/Sulfonamide bond formation, Reductive amination, Urea/Thiourea formation | Installation of hinge-binding motifs and other groups to enhance potency and modulate physical properties. |

The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions.[6] This enables the introduction of diverse substituents that can be tailored to fit specific pockets within the kinase active site, thereby enhancing potency and selectivity. The aminomethyl group, a primary amine, is a versatile nucleophile ideal for forming stable amide, sulfonamide, or urea linkages, which are often critical for establishing hydrogen bonds with the kinase hinge region.

Figure 2: Orthogonal synthetic pathways enabled by the distinct reactivity of the bromo and aminomethyl functional groups.

Experimental Workflow: Synthesis of a BTK Inhibitor Core

To illustrate the practical application of this compound, we present a generalized, two-step protocol for the synthesis of a core structure found in many Bruton's Tyrosine Kinase (BTK) inhibitors.

Protocol 1: Amide Bond Formation

This initial step functionalizes the aminomethyl group, often to install a moiety that will covalently modify the target kinase or to add a key interaction group.

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 eq), at 0 °C to neutralize the dihydrochloride salt and liberate the free amine.

-

-

Acylation:

-

Slowly add the desired acylating agent (e.g., acryloyl chloride, 1.05 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality Note: The primary aminomethyl group is significantly more nucleophilic than the pyridine ring nitrogen, ensuring selective acylation at the desired position.

-

-

Work-up and Purification:

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

-

Protocol 2: Suzuki Cross-Coupling

The second step utilizes the bromo substituent to introduce a larger, often hydrophobic, group that will occupy a key binding pocket.

-

Reaction Setup:

-

In a reaction vessel, combine the product from Protocol 1 (1.0 eq), the desired boronic acid or ester (1.2 eq), a base such as potassium carbonate or cesium carbonate (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

-

-

Coupling Reaction:

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Causality Note: The palladium catalyst is essential for facilitating the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.

-

-

Work-up and Purification:

-

Cool the reaction mixture and dilute with water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash chromatography or preparative high-performance liquid chromatography (HPLC).

-

Conclusion

This compound represents a powerful and efficient tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups allow for the rapid and modular synthesis of complex kinase inhibitors. This building block facilitates a "plug-and-play" approach to drug design, enabling the systematic exploration of structure-activity relationships around the privileged pyridine core. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such versatile intermediates will remain a critical component of successful drug discovery campaigns.

References

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.

- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules.

- The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (n.d.). Molecules.

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). Molecules.

- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.).

- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.

- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Amino-4-bromopyridine. (n.d.). Chem-Impex.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

electrophilic bromination of 4-methylpyridine

An In-Depth Technical Guide to the Electrophilic Bromination of 4-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Among these transformations, electrophilic bromination presents a unique set of challenges and opportunities. The inherent electron-deficient nature of the pyridine ring renders it substantially less reactive towards electrophilic aromatic substitution (EAS) than its carbocyclic counterpart, benzene. This guide provides a comprehensive technical overview of the , a common heterocyclic building block. We will dissect the underlying electronic principles governing reactivity and regioselectivity, present detailed, field-proven protocols for the synthesis of key isomers, and offer insights into the causal factors behind critical experimental choices. This document serves as a practical and theoretical resource for professionals seeking to master the strategic bromination of this important substrate.

The Electronic Landscape of the Pyridine Ring: A Fundamental Challenge

The pyridine ring's reactivity in electrophilic aromatic substitution (EAS) is fundamentally governed by the presence of the nitrogen heteroatom. Unlike benzene, the pyridine ring is significantly deactivated towards attack by electrophiles for two primary reasons:

-

Inductive Effect: The nitrogen atom is more electronegative than carbon, exerting a potent electron-withdrawing inductive effect (-I) on the entire ring system. This reduces the nucleophilicity of the aromatic π-system, making it less inclined to attack incoming electrophiles[1]. The reactivity of pyridine in EAS is often compared to that of nitrobenzene[2].

-

Behavior in Acidic Media: Many electrophilic bromination reactions are conducted under strong acidic conditions. The basic lone pair of the pyridine nitrogen readily coordinates with a proton or a Lewis acid. This protonation results in the formation of a pyridinium ion, which is even more severely deactivated towards electrophilic attack due to the formal positive charge on the nitrogen[2].

Consequently, electrophilic substitution on an unsubstituted pyridine ring requires harsh reaction conditions, such as high temperatures and the presence of oleum, and generally proceeds with low yields[3][4].

Regioselectivity: The Interplay of Directing Groups

In the case of 4-methylpyridine, the regiochemical outcome of bromination is a result of the combined electronic influences of the ring nitrogen and the 4-methyl substituent.

-

Nitrogen's Directing Effect: The nitrogen atom directs incoming electrophiles to the meta-position (C3 and C5). This can be rationalized by examining the stability of the cationic intermediate (the σ-complex or arenium ion) formed upon electrophilic attack. Attack at the ortho (C2/C6) or para (C4) positions results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom—a destabilizing arrangement[4][5]. Attack at the meta positions avoids this unfavorable resonance contributor, leading to a more stable intermediate[4][5].

-

Methyl Group's Directing Effect: The methyl group is a classical activating group that directs ortho and para[6]. It donates electron density primarily through hyperconjugation. In 4-methylpyridine, the positions ortho to the methyl group are C3 and C5, while the para position is occupied by the nitrogen atom.

Therefore, for 4-methylpyridine, both the deactivating, meta-directing nitrogen and the activating, ortho-directing methyl group synergistically favor electrophilic attack at the C3 and C5 positions . As these positions are equivalent, direct bromination is expected to yield 3-bromo-4-methylpyridine.

Mechanistic Pathway of Direct Bromination

The direct follows the canonical two-step EAS mechanism: formation of a sigma complex followed by deprotonation to restore aromaticity[7]. The use of a Lewis acid, such as AlCl₃ or FeBr₃, is often required to polarize the Br₂ molecule, creating a more potent electrophilic species, Br⁺.

The mechanism is visualized below:

Caption: Generalized workflow for direct electrophilic bromination.

The critical choice of C3 attack is dictated by the stability of the intermediate.

Caption: Stability of sigma-complex intermediates in bromination.

Synthetic Protocols: A Strategic Approach

The synthesis of brominated 4-methylpyridines requires a strategic choice of methodology based on the desired isomer. Direct bromination is suitable for the 3-bromo isomer, whereas indirect methods are necessary for other substitution patterns.

Protocol 1: Direct Bromination to Synthesize 3-Bromo-4-methylpyridine

This method leverages the inherent regioselectivity of the 4-methylpyridine ring but requires forcing conditions to overcome its low reactivity.

Rationale: The combination of a Lewis acid catalyst (AlCl₃) and high temperature (120°C) is necessary to generate a sufficiently powerful electrophile and provide the activation energy needed for the reaction to proceed at a practical rate[8][9]. Potassium bromide may be included to facilitate the reaction.

Detailed Methodology: [8]

-

Setup: To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add aluminum chloride (0.07 mol) and potassium bromide (0.01 mol) under an inert nitrogen atmosphere.

-

Addition of Substrate: Slowly add 4-methylpyridine (0.054 mol) to the vessel at room temperature with stirring. Stir the resulting mixture for 1 hour.

-

Bromination: Heat the reaction mixture to 120°C. Add bromine (0.07 mol) dropwise over approximately 1 hour, maintaining the temperature.

-

Reaction: Continue heating and stirring at 120°C for 26 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.

-

Neutralization: Adjust the pH to neutral (pH ~7) using a sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers and purify the crude product by column chromatography to yield 3-bromo-4-methylpyridine.

Protocol 2: Indirect Synthesis of Bromo-Isomers via Sandmeyer Reaction

The Sandmeyer reaction is a powerful and versatile method for introducing halides onto an aromatic ring, starting from a primary amino group. It is the method of choice for synthesizing isomers not accessible through direct EAS, such as 2-bromo-4-methylpyridine, and can also provide a milder, higher-yielding route to 3-bromo-4-methylpyridine[10][11][12].

Rationale: This pathway circumvents the challenges of direct electrophilic attack. The amino group is first converted into a diazonium salt (-N₂⁺), which is an excellent leaving group. Subsequent displacement by a bromide ion (typically from CuBr or HBr) proceeds readily. The regiochemistry is precisely controlled by the initial position of the amino group.

Detailed Methodology for 3-Bromo-4-methylpyridine from 3-Amino-4-methylpyridine: [8][10]

-

Salt Formation: In a reaction vessel, cool a solution of 48% hydrobromic acid (HBr) (0.4 mol) in an ice-salt bath. Add 3-amino-4-methylpyridine (0.1 mol) to form the corresponding ammonium salt.

-

Bromine Addition: Cool the mixture to -5°C. Slowly add bromine (0.3 mol) dropwise over 30-35 minutes, ensuring the temperature remains below 0°C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture while maintaining the temperature below 0°C. The formation of the diazonium salt is typically accompanied by the evolution of N₂ gas. Stir for an additional 30 minutes after the addition is complete.

-

Neutralization: Slowly add a 50% sodium hydroxide solution to the reaction mixture, keeping the temperature below 20°C, until the pH reaches ~9.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-methylpyridine.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a critical decision based on the target molecule, available starting materials, and desired scale.

| Parameter | Direct Electrophilic Bromination | Sandmeyer Reaction |

| Target Isomer | 3-Bromo-4-methylpyridine | Any isomer (e.g., 2-Bromo, 3-Bromo) |

| Key Reagents | 4-Methylpyridine, Br₂, AlCl₃/FeBr₃ | Aminopyridine, NaNO₂, HBr/CuBr |

| Reaction Conditions | High Temperature (e.g., 120°C), long reaction times | Low Temperature (e.g., -10°C to 0°C) |

| Regiocontrol | Governed by ring electronics; limited to C3. | Precisely controlled by starting material. |

| Typical Yields | Moderate (e.g., ~57% reported)[8] | Often high (e.g., ~95% reported)[10] |

| Key Advantage | Fewer synthetic steps if starting from 4-methylpyridine. | High yield, excellent regiocontrol, mild conditions. |

| Key Disadvantage | Harsh conditions, potential for side products. | Requires access to the corresponding aminopyridine precursor. |

Conclusion

The is a nuanced process that exemplifies the core principles of heterocyclic chemistry. While the pyridine ring is inherently deactivated, the directing effects of the nitrogen atom and the 4-methyl group converge to selectively favor substitution at the C3 position. For the synthesis of 3-bromo-4-methylpyridine, direct bromination under harsh conditions offers a straightforward, albeit lower-yielding, route. However, for achieving superior yields, milder conditions, and accessing alternative isomers such as 2-bromo-4-methylpyridine, the Sandmeyer reaction starting from the corresponding aminopyridine is the unequivocally superior and more versatile strategy. A thorough understanding of these competing factors and available methodologies empowers the research scientist to make informed, effective decisions in the synthesis of these valuable chemical intermediates.

References

-

Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. Retrieved from [Link]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents.

-

Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1968). ResearchGate. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Retrieved from [Link]

-

EAS Reactions of Pyridine Explained. (2024). Pearson+. Retrieved from [Link]

- CN104974082A - Preparation method of 2-methyl-4-bromopyridine. (2015). Google Patents.

-

How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate. Retrieved from [Link]

-

Electrophilic substitution on pyridine. (n.d.). Química Orgánica. Retrieved from [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved from [Link]

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 5. aklectures.com [aklectures.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Validated Four-Step Synthesis Protocol for (3-Bromopyridin-4-yl)methanamine Dihydrochloride

Abstract: This application note provides a comprehensive, step-by-step guide for the synthesis of (3-Bromopyridin-4-yl)methanamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The described four-step synthetic route begins with the commercially available 3-amino-4-methylpyridine and proceeds through a robust Sandmeyer-type bromination, followed by a free-radical bromination, nucleophilic cyanation, and a final reduction and salt formation. This protocol is designed for reproducibility and scalability, offering detailed procedural instructions, mechanistic insights, and safety considerations for researchers in organic synthesis and pharmaceutical development.

Introduction

Substituted pyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. (3-Bromopyridin-4-yl)methanamine is a key bifunctional intermediate; the primary amine offers a site for amide coupling or other derivatizations, while the bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity. The dihydrochloride salt ensures improved stability and handling of the final compound.

This guide details a reliable pathway to synthesize this intermediate, focusing on common, high-yielding transformations suitable for a standard organic chemistry laboratory.

Overall Synthetic Scheme

The synthesis is accomplished in four distinct stages, beginning with the formation of a key brominated intermediate, which is then functionalized and reduced to the target amine.

Caption: Overall four-step reaction pathway.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-4-cyanopyridine Intermediate

This part covers the first three steps to create the key nitrile intermediate, which is crucial for the final reduction.

Step 1.1: Synthesis of 3-Bromo-4-methylpyridine

This procedure utilizes a Sandmeyer-type reaction, which is a reliable method for converting an aromatic amine to a bromide via a diazonium salt intermediate. Low temperatures are critical to ensure the stability of the diazonium salt before its conversion.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-4-methylpyridine (1.0 eq) to 48% hydrobromic acid (HBr) (4.0 eq) while cooling in an ice-salt bath to maintain an internal temperature below 0 °C.

-

Once the amine salt has formed a slurry, slowly add bromine (Br₂) (3.0 eq) dropwise, ensuring the temperature does not exceed -5 °C.

-

After the bromine addition is complete, add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (4.0 eq) dropwise over 1-1.5 hours, maintaining the temperature strictly below 0 °C. Vigorous stirring is essential to manage gas evolution (N₂).

-

Stir the reaction mixture for an additional 30 minutes at 0 °C.

-

Slowly raise the pH of the cold mixture to ~9 by adding a 50% aqueous sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-bromo-4-methylpyridine, which can be purified by column chromatography if necessary.[1]

Step 1.2: Synthesis of 4-(Bromomethyl)-3-bromopyridine

This step employs a Wohl-Ziegler reaction, a free-radical bromination at the benzylic-like position of the methyl group.[2] N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like AIBN (Azobisisobutyronitrile) starts the chain reaction.[2][3]

Protocol:

-

To a solution of 3-bromo-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77 °C) and monitor the reaction by TLC or GC-MS. The reaction is often initiated with a heat lamp.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 4-(bromomethyl)-3-bromopyridine, which is often used in the next step without further purification.

Step 1.3: Synthesis of 3-Bromo-4-cyanopyridine

This is a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide anion. Polar aprotic solvents like DMSO are ideal for this Sₙ2 reaction as they solvate the cation (Na⁺) without strongly solvating the nucleophile (CN⁻), enhancing its reactivity.

Protocol:

-

EXTREME CAUTION: This step involves sodium cyanide, which is highly toxic. Work in a well-ventilated fume hood and wear appropriate PPE. Have a cyanide quench solution (e.g., bleach or ferrous sulfate) ready.

-

Dissolve the crude 4-(bromomethyl)-3-bromopyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.2 eq) portion-wise, monitoring for any exotherm.

-

Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and pour it into a large volume of ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove residual DMSO and cyanide salts, and dry under vacuum to yield 3-bromo-4-cyanopyridine.[4]

Part 2: Reduction of Nitrile and Dihydrochloride Salt Formation

Step 2.1: Reduction of 3-Bromo-4-cyanopyridine to (3-Bromopyridin-4-yl)methanamine

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[5][6][7] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The aryl bromide is generally stable to LiAlH₄ under these conditions, although over-reduction can be a minor side reaction.[8]

Protocol:

-

Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) and equip it with a dropping funnel and a condenser.

-

Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-bromo-4-cyanopyridine (1.0 eq) in anhydrous THF and add it slowly to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. This is done by the sequential, dropwise addition of:

-

Water (X mL)

-

15% aqueous NaOH (X mL)

-

Water (3X mL) (Where X = grams of LiAlH₄ used)

-

-

A granular precipitate of aluminum salts will form. Stir the resulting slurry for 1 hour.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (3-Bromopyridin-4-yl)methanamine.

Step 2.2: Formation of this compound

The final amine product contains two basic nitrogen atoms: the primary amine and the pyridine ring nitrogen. Both will be protonated by a strong acid to form a stable dihydrochloride salt, which is typically a crystalline solid that is easier to handle and purify.

Protocol:

-

Dissolve the crude (3-Bromopyridin-4-yl)methanamine (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or methanol.

-

Add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) (2.2 eq) dropwise with stirring.

-

The dihydrochloride salt will precipitate from the solution. Stir the slurry for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

-

Dry the product under vacuum to yield pure this compound as a solid.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Eq. (Reagent) | Solvent | Temp. | Approx. Time | Expected Yield |

| 1.1 | 3-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | 4.0, 3.0, 4.0 | H₂O | -5 to 0 °C | 3-4 h | 85-95% |

| 1.2 | 3-Bromo-4-methylpyridine | NBS, AIBN | 1.1, 0.05 | CCl₄ | Reflux | 2-6 h | 70-80% |

| 1.3 | 4-(Bromomethyl)-3-bromopyridine | NaCN | 1.2 | DMSO | 60-70 °C | 3-5 h | 80-90% |

| 2.1 | 3-Bromo-4-cyanopyridine | LiAlH₄ | 2.0-3.0 | THF | Reflux | 3-5 h | 75-85% |

| 2.2 | (3-Bromopyridin-4-yl)methanamine | HCl (in Dioxane) | 2.2 | Isopropanol/Ether | RT | 1 h | >95% |

Experimental Workflow Visualization

Caption: Step-by-step experimental and workup workflow.

Safety and Handling

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme care.

-

Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acid liberates deadly hydrogen cyanide (HCN) gas. Always handle with extreme caution and have an appropriate quench solution available.

-

Lithium Aluminum Hydride (LiAlH₄): Water-reactive and flammable solid. Reacts violently with water and protic solvents to release flammable hydrogen gas. Must be handled under an inert atmosphere.

-

N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust.

-

Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. If possible, substitute with a less hazardous solvent like acetonitrile or benzene, though reaction efficiency may vary.

Conclusion

The protocol described herein presents a reliable and efficient synthesis of this compound. By employing well-established and high-yielding reactions, this guide provides researchers with a robust method to access this valuable chemical intermediate for applications in pharmaceutical and materials science research. Adherence to the detailed steps and safety precautions is essential for a successful and safe outcome.

References

-

Reddit. (2020). Will LiAlH4 substitute a Br? [Online Forum]. Available at: [Link]

- Zhang, X., et al. (2022). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society.

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (2015).

- The Royal Society of Chemistry. (n.d.).

- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents. (2015).

- Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Indian Journal of Chemistry - Section B.

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

-

ResearchGate. (2022). How to neutralize 4-Bromopyridine hydrochloride? [Online Forum]. Available at: [Link]

-

Chemistry university. (2021). NBS: Radical Bromination. [Video]. YouTube. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Available at: [Link]

-

The Organic Chemistry Tutor. (n.d.). Reduction of nitriles to amines using LiAlH4. [Video]. YouTube. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available at: [Link]

-

Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. [Online Forum]. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Bromo-4-cyanopyridine. Available at: [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Available at: [Link]

Sources

- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

Application Note: A Validated Protocol for the Synthesis of (3-Bromopyridin-4-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, field-tested protocol for the synthesis of (3-Bromopyridin-4-yl)methanamine, a critical building block in contemporary drug discovery and medicinal chemistry. The pyridine moiety is a privileged scaffold in numerous pharmacologically active agents, and functionalized aminomethylpyridines are key intermediates for introducing this motif and enabling further molecular elaboration.[1][2] This guide details a robust and scalable procedure for the reduction of 3-bromo-4-cyanopyridine using lithium aluminum hydride (LAH). We delve into the underlying chemical principles, provide a step-by-step experimental workflow, outline comprehensive safety measures, and establish a framework for analytical validation of the final product. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable method to access this high-value chemical intermediate.

Introduction and Scientific Rationale

(3-Bromopyridin-4-yl)methanamine serves as a versatile precursor in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4] Its structure combines a reactive aminomethyl group for amide bond formation or nucleophilic substitution with a bromine-substituted pyridine ring, ideal for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[5] This dual functionality allows for sequential, controlled diversification, making it an asset in the construction of compound libraries for high-throughput screening.

The presented synthesis route focuses on the reduction of the nitrile group of 3-bromo-4-cyanopyridine. While several methods exist for nitrile reduction, including catalytic hydrogenation, the use of lithium aluminum hydride (LAH, LiAlH₄) is a classic, highly efficient, and predictable laboratory-scale transformation that yields the desired primary amine in high purity.[6][7]

Reaction Scheme:

(3-bromo-4-cyanopyridine)(3-Bromopyridin-4-yl)methanamine)

The mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile. This process occurs twice, first forming an imine-aluminum complex, which is then further reduced to the amine. A subsequent aqueous workup hydrolyzes the aluminum-nitrogen bonds to liberate the final primary amine product.[6][7] The choice of an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is critical, as LAH reacts violently with protic solvents like water and alcohols.

Experimental Workflow Overview

The following diagram illustrates the key stages of the synthesis, from initial setup to final product characterization.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

purification of (3-Bromopyridin-4-yl)methanamine by column chromatography

An Application Note and Detailed Protocol for the Purification of (3-Bromopyridin-4-yl)methanamine by Column Chromatography

Authored by a Senior Application Scientist

Introduction: The Critical Role of Purity for a Versatile Building Block

(3-Bromopyridin-4-yl)methanamine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1][2] Its utility in drug discovery is prominent, serving as a precursor for compounds targeting various therapeutic areas. The molecular architecture, featuring a bromine atom and a primary amine on a pyridine scaffold, allows for diverse downstream chemical modifications, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and amide bond formation.

The success of these subsequent synthetic steps is critically dependent on the purity of the (3-Bromopyridin-4-yl)methanamine starting material. Common impurities arising from its synthesis, such as positional isomers or unreacted precursors, can lead to the formation of difficult-to-separate byproducts, ultimately impacting reaction yields and the purity of the final active pharmaceutical ingredient (API).[3]

This application note provides a comprehensive, field-proven protocol for the purification of (3-Bromopyridin-4-yl)methanamine using silica gel column chromatography. It delves into the rationale behind the methodological choices, addressing the specific challenges posed by basic amine compounds on silica gel and offering robust solutions for achieving high purity.

Understanding the Chemistry: Challenges and Strategic Solutions

The primary challenge in the chromatographic purification of pyridine derivatives like (3-Bromopyridin-4-yl)methanamine is the interaction between the basic nitrogen atoms of the pyridine ring and the primary amine with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This strong, often irreversible, interaction can lead to significant peak tailing, poor resolution, and even complete retention of the compound on the column, resulting in low recovery.[4]

Our protocol mitigates this issue by incorporating a small amount of a competing base, triethylamine (TEA), into the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively masking them and allowing the desired amine to elute symmetrically, leading to sharper peaks and improved separation.[4]

Part 1: Method Development using Thin-Layer Chromatography (TLC)

Before proceeding to preparative column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) for the desired compound in the range of 0.2-0.5 for effective separation.[5]

Experimental Protocol: TLC Method Development

-

Prepare Eluent Systems: Prepare a few different solvent systems. A good starting point for polar amine compounds is a mixture of a non-polar and a polar solvent.

-

Spot the TLC Plate: Dissolve a small amount of the crude (3-Bromopyridin-4-yl)methanamine in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

-

Visualize the Spots: After development, remove the plate and mark the solvent front. Visualize the separated spots using a UV lamp (254 nm).

-

Analyze and Optimize: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). If the desired spot has an Rf value outside the optimal 0.2-0.5 range, adjust the polarity of the eluent system.

-

If Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).

-

If Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add methanol).

-

-

Address Tailing: If the spots are streaked or tailing, add 0.5-1% triethylamine (TEA) to the eluent system to improve the spot shape.

Data Presentation: Recommended TLC Conditions

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica gel 60 F254 TLC plates | Standard, reliable choice for a wide range of compounds. |

| Initial Mobile Phase | 70:30:1 Hexanes:Ethyl Acetate:Triethylamine | A good starting point for balancing polarity and minimizing amine tailing. |

| Alternative Mobile Phase | 95:5:1 Dichloromethane:Methanol:Triethylamine | For more polar impurities, this system offers stronger elution. |

| Target Rf Value | 0.2 - 0.5 | Ensures good separation and a reasonable elution time on the column.[5] |

Part 2: Preparative Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-5 grams of crude (3-Bromopyridin-4-yl)methanamine. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents

-

Crude (3-Bromopyridin-4-yl)methanamine

-

Silica gel for column chromatography (230-400 mesh)[6]

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, HPLC grade)

-

Methanol (HPLC grade)

-

Chromatography column with stopcock

-

Separatory funnel (for gradient elution)

-

Collection tubes or flasks

-

TLC plates, chamber, and UV lamp

-

Rotary evaporator

Step-by-Step Purification Workflow

Step 1: Column Preparation and Packing

-

Select Column Size: Choose a glass column with an appropriate diameter and length for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

-

Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm).[7]

-

Pack the Column (Slurry Method):

-

In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10:1 Hexanes:Ethyl Acetate:TEA).[7]

-

With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry.

-

Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

-

Once all the silica is added, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

-

Step 2: Sample Loading

-

Dry Loading (Recommended):

-

Dissolve the crude (3-Bromopyridin-4-yl)methanamine in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add this powder to the top of the packed column.

-

Step 3: Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in fractions.

-

Gradient Elution: Start with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the polarity of the mobile phase to elute the compounds. For example, start with 70:30:1 Hexanes:EtOAc:TEA and slowly increase the proportion of EtOAc. This can be done stepwise or by using a gradient mixer.

-

Monitor Fractions by TLC: Collect fractions of a consistent volume. Spot every few fractions on a TLC plate to monitor the separation. Combine the fractions that contain the pure desired product.

Step 4: Product Isolation

-

Combine Pure Fractions: Pool all the fractions that show a single spot corresponding to the pure (3-Bromopyridin-4-yl)methanamine.

-

Solvent Removal: Remove the solvents from the combined pure fractions using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

-

Final Product: The resulting residue is the purified (3-Bromopyridin-4-yl)methanamine. Dry it under high vacuum to remove any residual solvent.

-

Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Mandatory Visualization: Purification Workflow

Caption: Workflow for the purification of (3-Bromopyridin-4-yl)methanamine.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation / Overlapping Spots | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A shallower gradient or isocratic elution might be necessary. |

| Significant Peak Tailing | Strong interaction with acidic silica.[4] | Ensure at least 0.5-1% triethylamine is present in the mobile phase. Alternatively, consider using neutral alumina as the stationary phase. |

| Compound Will Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by adding a stronger solvent like methanol (e.g., 1-5% in DCM). |

| Low Product Recovery | Irreversible adsorption onto the silica gel. | Increase the concentration of triethylamine in the eluent. Ensure the column is flushed with a highly polar solvent at the end to recover any retained material. |

| Cracked or Channeled Column Bed | Improper packing or column running dry. | Ensure the column is packed carefully as a slurry and the solvent level never drops below the top of the stationary phase. |

Conclusion

This application note provides a robust and reproducible protocol for the purification of (3-Bromopyridin-4-yl)methanamine by silica gel column chromatography. By understanding the underlying chemical principles and implementing the strategic use of a mobile phase modifier like triethylamine, researchers can effectively overcome the challenges associated with purifying basic amines. Adherence to this detailed methodology will enable the consistent production of high-purity material, which is essential for its successful application in pharmaceutical and materials science research.

References

-

Contestabile, R., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.

-

Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

-

ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

recrystallization of (3-Bromopyridin-4-yl)methanamine dihydrochloride

An Application Guide for the Purification of (3-Bromopyridin-4-yl)methanamine dihydrochloride

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. This document provides a detailed protocol and the underlying scientific principles for the successful , tailored for researchers and drug development professionals.

Principle of Recrystallization for Polar Salts

The target compound is a dihydrochloride salt, meaning both the pyridine nitrogen and the primary aminomethyl group are protonated. This salt structure confers high polarity and a stable crystal lattice. The principle of "like dissolves like" dictates that such a polar compound will be most soluble in polar solvents.

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures but low solubility at cooler temperatures.[1] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. For highly polar salts that may not have an ideal single-solvent profile, a two-solvent (or mixed-solvent) system is often optimal. This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then carefully adding a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce the formation of a supersaturated solution, from which pure crystals will precipitate upon cooling.[2]

Health, Safety, and Environmental (HSE)

Warning: this compound and its related materials are intended for research purposes only. Handle with appropriate caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All operations, especially those involving heating flammable organic solvents, must be conducted inside a certified chemical fume hood.

-

Chemical Hazards:

-

Target Compound: The toxicological properties have not been fully investigated. Assume it is harmful if ingested, inhaled, or absorbed through the skin. Bromo-aromatic compounds can be irritants.

-

Solvents: Organic solvents such as ethanol, isopropanol, and ethyl acetate are flammable. Avoid open flames and ensure hot plates are spark-free. Vapors can be irritating to the respiratory tract.

-

Protocol Part 1: Solvent System Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system.[3] The following is a systematic approach to identify an optimal solvent or solvent pair for this compound.

Methodology for Solvent Scouting:

-

Place approximately 20-30 mg of the crude compound into several small test tubes.

-

To each tube, add a different test solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, heptane) dropwise at room temperature, vortexing after each addition.

-

Observation & Rationale:

-

Soluble at Room Temp: If the compound dissolves readily in a small volume of solvent at room temperature, that solvent is unsuitable as a single recrystallization solvent but may be a candidate for the "good" solvent in a mixed-solvent system.

-

Insoluble at Room Temp: If the compound remains insoluble after adding ~1 mL of solvent, gently heat the mixture in a water or sand bath. If it dissolves when hot, it is a potential candidate for a single-solvent recrystallization. Allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

-

Insoluble When Hot: The solvent is unsuitable.

-

Predicted Behavior & Suggested Systems:

Given the dihydrochloride salt nature of the compound, it is expected to be highly soluble in polar protic solvents and insoluble in non-polar solvents.

| Solvent Category | Example Solvents | Predicted Solubility | Potential Role |

| Polar Protic | Water, Methanol, Ethanol | High | "Good" Solvent |

| Polar Aprotic | Acetonitrile | Moderate to Low | Possible "Good" or "Anti-Solvent" |

| Mid-Polarity | Isopropanol (IPA), Ethyl Acetate (EtOAc) | Low | Potential "Anti-Solvent" |

| Non-Polar | Toluene, Heptane, Diethyl Ether | Insoluble | "Anti-Solvent" |

Recommendation: A mixed-solvent system of Ethanol/Ethyl Acetate or Isopropanol/Ethyl Acetate is a highly promising starting point.

Logical Flow for Solvent Selection

Caption: Logic diagram for selecting a suitable recrystallization solvent system.

Protocol Part 2: Bulk Recrystallization Procedure

This protocol details a robust mixed-solvent recrystallization using Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent.

Materials & Equipment:

-

Crude this compound

-

Isopropanol (IPA), reagent grade

-

Ethyl Acetate (EtOAc), reagent grade

-

Erlenmeyer flasks (at least two)

-

Glass funnel and fluted filter paper

-

Graduated cylinders

-

Stirring hotplate and magnetic stir bar

-

Büchner funnel, filter flask, and vacuum source

-

Watch glass and insulated cork ring

-

Spatulas and other standard lab glassware

Step-by-Step Methodology:

| Step | Action | Rationale / Scientist's Note |

| 1 | Dissolution | Place the crude material (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot IPA required to fully dissolve the solid. Start with ~20-25 mL and add more in small portions as needed, while heating to a gentle boil (~80 °C). |

| 2 | Hot Filtration (Optional) | If insoluble impurities are visible, perform a hot filtration. Pre-heat a second flask containing a small amount of boiling IPA and a glass funnel with fluted filter paper. Quickly pour the hot dissolved solution through the filter paper. |

| 3 | Induce Crystallization | Re-heat the clear solution to a gentle boil. Slowly add EtOAc dropwise via a pipette until the solution becomes faintly and persistently cloudy (turbid). Then, add 1-2 drops of hot IPA to redissolve the precipitate and obtain a clear solution again. |

| 4 | Crystal Growth | Remove the flask from the heat, cover it with a watch glass, and place it on an insulated surface (e.g., cork ring). Allow the solution to cool slowly and undisturbed to room temperature. |

| 5 | Maximize Yield | Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes. |

| 6 | Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 IPA/EtOAc, followed by a wash with cold EtOAc. |

| 7 | Drying | Place the crystals on a pre-weighed watch glass and dry them under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to expedite the process. Dry to a constant weight. |

Recrystallization Workflow Visualization

Caption: Step-by-step workflow for the bulk recrystallization process.

Protocol Part 3: Characterization and Quality Control

To validate the effectiveness of the purification, the recrystallized material should be analyzed and compared to the crude starting material.

| Analysis Technique | Purpose | Expected Result for Pure Compound |

| Melting Point | Assess Purity | A sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting range. |

| HPLC | Quantify Purity | A single major peak with purity >99% by area normalization. Impurity peaks present in the crude material should be significantly reduced or absent. |

| ¹H NMR | Structural Confirmation & Purity | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals corresponding to solvent (IPA, EtOAc) or other organic impurities. |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Oiling Out | The solution became supersaturated above the compound's melting point; cooling was too rapid; too much anti-solvent added. | Re-heat the mixture until a clear solution is formed. Add a small amount of the "good" solvent (IPA) and allow it to cool much more slowly. Vigorous stirring while adding the anti-solvent can sometimes help. |

| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. Add more anti-solvent. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch. |

| Low Recovery/Yield | Too much solvent used; crystals are too soluble in the wash solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing and use it sparingly. Ensure the filtration apparatus is properly pre-heated. |

References

-

Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

- Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

-

Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available from: [Link]

-

University of California, Los Angeles. Crystallization Solvents. Available from: [Link]

-

Organic Syntheses. 3-aminopyridine. Available from: [Link]

- Google Patents. US4670232A - Recovery of amines from by-product chloride salts.

-